1-(propan-2-yl)-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
This compound features a benzodiazole (benzimidazole) core substituted with a propan-2-yl group and a 5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl moiety.
Properties
IUPAC Name |
[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)25-18-6-4-3-5-16(18)22-20(25)24-9-14-7-23(8-15(14)10-24)19(26)17-11-27-12-21-17/h3-6,11-15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHMQHQESTJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfonyl-Linked Trimethylpyrazole Derivative
The compound 1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole () replaces the thiazole-4-carbonyl with a sulfonyl-trimethylpyrazole group. The trimethylpyrazole may enhance steric bulk, affecting binding specificity .
Thioether-Linked Benzothiazole and Thiadiazole Derivatives
Compounds such as 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile () and 5-amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile () feature thioether linkages to sulfur-rich heterocycles. However, the absence of the bicyclic pyrrolopyrrole system in these derivatives may reduce structural rigidity .
Benzodiazole vs. Pyrazole/Imidazolone Cores
Compounds like 1-benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles () utilize non-fused pyrazole or imidazolone cores. The benzodiazole in the target compound offers a larger aromatic surface for interactions, which could enhance binding affinity in biological targets. Conversely, dihydropyrazoles in exhibit partial saturation, possibly improving metabolic stability .
Propan-2-yl-Substituted Boronates and Carboxylic Acids
lists compounds such as 1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole , which contain boronate esters for cross-coupling applications. The target compound lacks such reactive handles but incorporates a thiazole-carbonyl group that could serve as a hydrogen bond acceptor. Carboxylic acid derivatives (e.g., 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) highlight the role of acidic moieties in solubility and salt formation, absent in the target compound .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis may involve nucleophilic acyl substitution (similar to ’s thioether formation) for the thiazole-carbonyl linkage. The octahydropyrrolopyrrole moiety likely requires cyclization or ring-closing metathesis, increasing synthetic complexity .
- Biological Activity : Analogues with sulfur heterocycles (e.g., benzothiazole in ) show antimicrobial activity. The target compound’s thiazole and benzodiazole groups may target similar pathways but with modified efficacy due to structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
